

Introduction: The Versatility of the Pyrimidine Scaffold

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Compound of Interest

Compound Name: 2-Ethoxypyrimidin-5-amine

CAS No.: 73418-86-7

Cat. No.: B1439289

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2-Ethoxypyrimidin-5-amine is a heterocyclic organic compound featuring a central pyrimidine ring. The pyrimidine core is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] In medicinal chemistry, this scaffold is recognized as a "privileged structure," a molecular framework capable of binding to a wide array of biological targets with high affinity.[1][2] The strategic placement of an electron-donating amino group at the 5-position and an ethoxy group at the 2-position endows **2-Ethoxypyrimidin-5-amine** with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3] Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.[1] This guide offers a detailed exploration of its chemical properties, synthesis, and critical role in modern drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of **2-Ethoxypyrimidin-5-amine** are summarized below.

Core Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ N ₃ O	[4][5]
Molecular Weight	139.16 g/mol	[3][5]
Appearance	White to light yellow or off-white crystalline powder/solid	[3][6]
Melting Point	~164-169 °C	[6]
Solubility	Low solubility in water; soluble in organic solvents like alcohols and ketones.	[6]
Predicted XlogP	0.2	[4]
Monoisotopic Mass	139.07455 Da	[4]

Spectroscopic Signatures

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Ethoxypyrimidin-5-amine**.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A primary amine is indicated by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[7][8] A prominent N-H bending (scissoring) absorption is also expected around 1550-1650 cm⁻¹.^[9] Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the C-O stretching of the ethoxy group should be visible in the 1000-1250 cm⁻¹ region.^[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is highly informative. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons deshielded by the adjacent oxygen, and a triplet for the terminal methyl (-CH₃) protons. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical

shift can vary depending on the solvent and concentration.[8][9] Adding a few drops of D₂O will cause the amine signal to disappear, confirming its identity.[9]

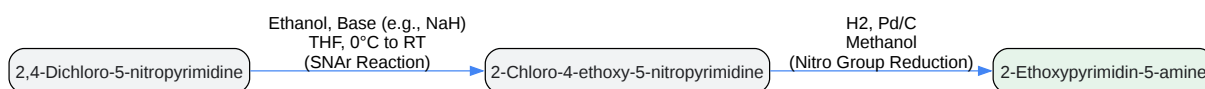
- ¹³C NMR: Carbons adjacent to nitrogen atoms in the pyrimidine ring are deshielded and will appear downfield.[8] The two carbons of the ethoxy group will also be readily identifiable.
- Mass Spectrometry: In mass spectrometry, **2-Ethoxypyrimidin-5-amine** adheres to the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] The molecular ion peak (M⁺) should be observed at m/z 139. Fragmentation patterns would likely involve the loss of components from the ethoxy group.

Synthesis and Reactivity: A Strategic Approach

The synthesis of substituted pyrimidines like **2-Ethoxypyrimidin-5-amine** often involves multi-step sequences that leverage the inherent reactivity of the pyrimidine ring. A common and effective strategy is the regioselective nucleophilic aromatic substitution (S_NAr) of a dihalopyrimidine precursor, followed by the reduction of a nitro group.

Synthetic Workflow: From Dichloropyrimidine to Target Molecule

The following protocol outlines a representative synthesis, which relies on the differential reactivity of the chlorine atoms on the pyrimidine ring, activated by an electron-withdrawing nitro group.



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*A general synthetic route to **2-Ethoxypyrimidin-5-amine**.*

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (S_NAr) - Ethoxylation

- Setup: To a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
 - Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the ethanol, forming the highly nucleophilic ethoxide anion in situ. Performing the reaction at 0°C controls the initial exothermic reaction.
- Nucleophile Addition: Slowly add a solution of anhydrous ethanol in THF to the reaction mixture.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
 - Expertise: The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is driven by the strong electron-withdrawing effect of the nitro group at the 5-position, which preferentially activates the C4 position for substitution.
- Workup: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-4-ethoxy-5-nitropyrimidine.

Step 2: Catalytic Hydrogenation - Nitro Group Reduction

- Setup: Dissolve the crude product from Step 1 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
- Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
 - Trustworthiness: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield.^[11] The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.

- **Workup:** Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude **2-Ethoxypyrimidin-5-amine** can be purified by column chromatography or recrystallization to yield the final product.

Core Reactivity

The chemical reactivity of **2-Ethoxypyrimidin-5-amine** is dominated by the nucleophilic character of the 5-amino group. This amine can readily participate in reactions such as:

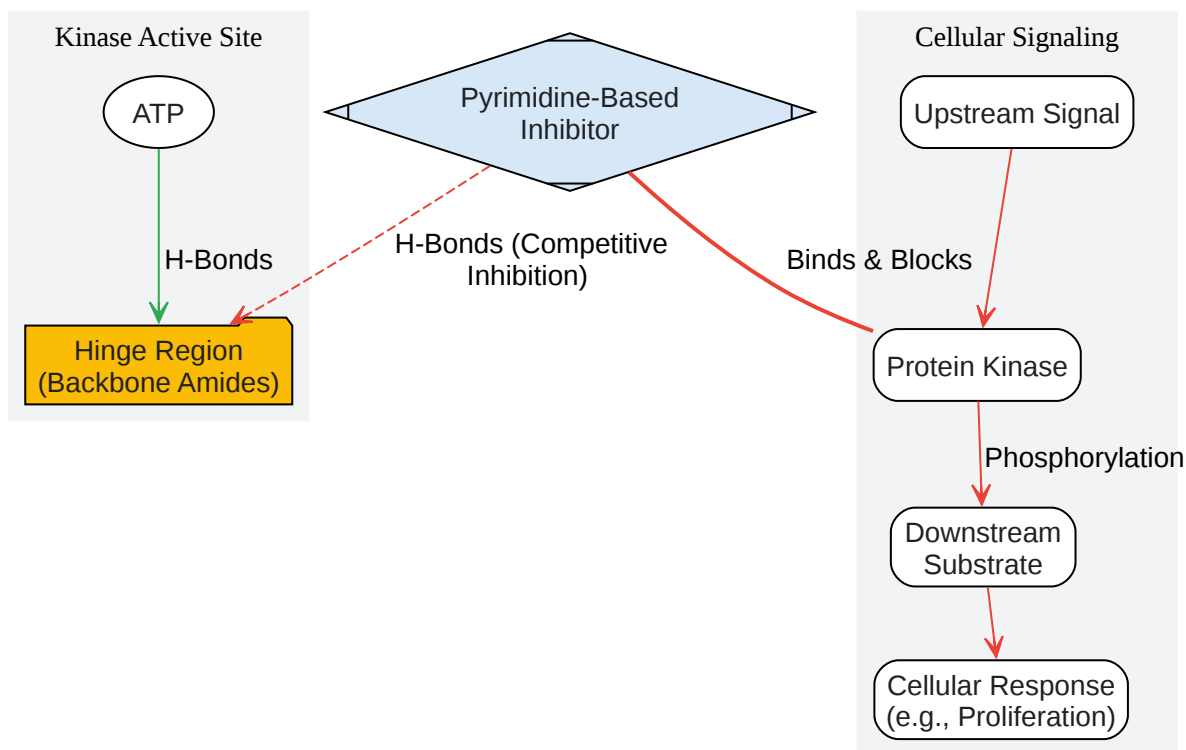
- **Acylation:** Reaction with acyl chlorides or anhydrides to form amides.
- **Alkylation:** Reaction with alkyl halides.[\[12\]](#)
- **Buchwald-Hartwig Amination:** Palladium-catalyzed cross-coupling reactions to form C-N bonds.[\[13\]](#)
- **Diazotization:** Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[\[2\]](#)

Applications in Drug Development

The pyrimidine core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[\[1\]](#)

Role as a Kinase Inhibitor Scaffold

Many protein kinases, which are critical regulators of cell signaling, are overactive in diseases like cancer.[\[13\]](#) The pyrimidine ring is an excellent scaffold for designing kinase inhibitors because its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate in the kinase active site.[\[1\]](#) **2-Ethoxypyrimidin-5-amine** serves as a key starting material for building more complex molecules that can selectively target specific kinases.



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Pyrimidine inhibitors compete with ATP for the kinase hinge region.

The amino group at the 5-position provides a crucial vector for synthetic elaboration, allowing chemists to attach larger, more complex moieties that can occupy other pockets within the kinase active site, thereby increasing both potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling **2-Ethoxypyrimidin-5-amine**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.^{[14][15]}

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Protect from light and moisture.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Conclusion

2-Ethoxypyrimidin-5-amine is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently functionalized heterocyclic compounds like **2-Ethoxypyrimidin-5-amine** will undoubtedly grow, cementing its role in the development of next-generation pharmaceuticals.

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